3-Pentylfuran
Overview
Description
3-Pentylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a pentyl group at the third position. It has the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound is a colorless to light yellow liquid with a fruity odor and is found in various heat-processed foods and drinks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentylfuran can be synthesized through several methods, including:
Cycloisomerization of Conjugated Allenones: This method involves the use of gold nanoparticles supported on titanium dioxide as a catalyst, with acetic acid as an additive.
Hydroamination or Hydration of 1,3-Diynes: This method employs gold(I) catalysts to produce 2,5-disubstituted furans.
One-Pot Tandem Wittig/Conjugate Reduction/Paal-Knorr Reaction: This method enables the synthesis of di- or trisubstituted furans using simple starting materials.
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-free one-flask approaches, integrating multiple steps such as cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride in a single flask .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylfuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other substituting reagents under various conditions.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid or other oxidized derivatives.
Reduction: Formation of 3-pentyl-2,5-dihydrofuran or other reduced derivatives.
Substitution: Formation of halogenated or alkylated furans.
Scientific Research Applications
3-Pentylfuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a volatile organic compound in plant and microbial metabolism.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used as a flavoring agent in the food industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of 3-Pentylfuran involves its interaction with various molecular targets and pathways. It is known to act as a volatile organic compound, influencing the metabolic processes of plants and microbes. In antimicrobial applications, it disrupts the cell membranes of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
2-Pentylfuran: Similar in structure but with the pentyl group at the second position.
2-Butylfuran: Contains a butyl group instead of a pentyl group, with similar applications in the food industry.
2-Ethylfuran: Contains an ethyl group, used in flavoring and fragrance applications.
Uniqueness of 3-Pentylfuran: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its position-specific substitution makes it distinct in terms of its interaction with various molecular targets and its applications in different fields.
Properties
IUPAC Name |
3-pentylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYQCHEGQHQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210761 | |
Record name | Furan, 3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6177-84-0 | |
Record name | Furan, 3-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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